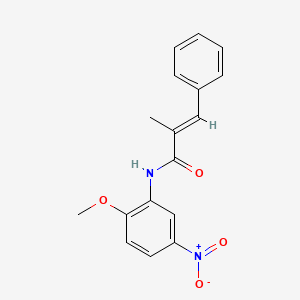![molecular formula C11H24ClNO2 B4675819 2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4675819.png)
2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride
説明
2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride (CHEE) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CHEE is a hydrochloride salt of the chemical compound 2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol, which is commonly referred to as CHEE base. CHEE hydrochloride is a white crystalline powder that is soluble in water and has a molecular formula of C12H24ClNO2.
作用機序
The exact mechanism of action of 2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride is not fully understood, but it is believed to work by inhibiting the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, this compound increases the concentration of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, and reducing inflammation. Additionally, this compound has been shown to improve insulin sensitivity, making it a potential therapeutic agent for the treatment of type 2 diabetes.
実験室実験の利点と制限
One advantage of using 2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride in lab experiments is its relatively low toxicity, making it a safer alternative to other chemical compounds. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its limited solubility in organic solvents, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential future directions for research on 2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride, including:
1. Investigating the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's disease.
2. Studying the effects of this compound on other physiological systems, such as the immune system and the gastrointestinal system.
3. Developing new synthesis methods for this compound that improve its solubility and purity.
4. Investigating the potential use of this compound as a biomarker for cardiovascular disease.
5. Exploring the potential use of this compound as a therapeutic agent for the treatment of type 2 diabetes.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. While the exact mechanism of action of this compound is not fully understood, research has shown that it can improve cardiovascular function, have neuroprotective effects, and improve insulin sensitivity. There are several potential future directions for research on this compound, including investigating its potential therapeutic applications in the treatment of neurodegenerative diseases and exploring its use as a biomarker for cardiovascular disease.
科学的研究の応用
2-{2-[(cyclohexylmethyl)amino]ethoxy}ethanol hydrochloride has been widely studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. Research has shown that this compound can improve cardiovascular function by reducing blood pressure, increasing cardiac output, and improving blood flow. Additionally, this compound has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
IUPAC Name |
2-[2-(cyclohexylmethylamino)ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO2.ClH/c13-7-9-14-8-6-12-10-11-4-2-1-3-5-11;/h11-13H,1-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPGXUQARUPASH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNCCOCCO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4675737.png)
![3-[(diphenylphosphoryl)methyl]aniline](/img/structure/B4675752.png)
![4-(diethylamino)benzaldehyde {5-[(3-bromobenzyl)thio]-4H-1,2,4-triazol-3-yl}hydrazone](/img/structure/B4675758.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4675759.png)
![4-(1-benzyl-1H-pyrazol-4-yl)-5-{1-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4675761.png)
![(3-isopropoxyphenyl){1-[(2-methoxy-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B4675795.png)
![N-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4675799.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(1-methylbutyl)-4-piperidinecarboxamide](/img/structure/B4675805.png)
![5-(4-fluorophenyl)-N-[2-(1H-imidazol-4-yl)ethyl]-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4675813.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4675816.png)
![1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B4675827.png)
![4-methyl-N-[2-methyl-5-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4675837.png)
![2-[(4-ethylphenoxy)acetyl]-N-(2-ethylphenyl)hydrazinecarboxamide](/img/structure/B4675838.png)
